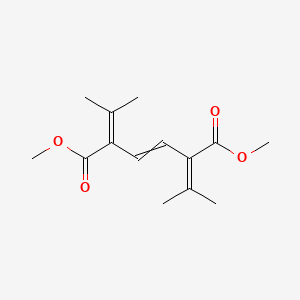
P-Methyl-N,N'-bis(2-methylpropyl)phosphonothioic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide is a chemical compound with the molecular formula C9H23N2PS It is a phosphonothioic diamide, which means it contains a phosphorus atom bonded to sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide typically involves the reaction of phosphorus trichloride with isobutylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphonothioic diamide derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonothioic acid and diamide derivatives, which can have different chemical and physical properties depending on the substituents introduced during the reactions.
Applications De Recherche Scientifique
P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: The compound is used in the production of flame retardants, corrosion inhibitors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
P-(chloromethyl)-N,N’-bis(1-methylpropyl)phosphorothioic diamide: This compound has a similar structure but with a chlorine atom instead of a methyl group.
Phosphonothioic diamide derivatives: Various derivatives with different substituents on the nitrogen and phosphorus atoms.
Uniqueness
P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
109054-13-9 |
|---|---|
Formule moléculaire |
C9H23N2PS |
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
2-methyl-N-[methyl-(2-methylpropylamino)phosphinothioyl]propan-1-amine |
InChI |
InChI=1S/C9H23N2PS/c1-8(2)6-10-12(5,13)11-7-9(3)4/h8-9H,6-7H2,1-5H3,(H2,10,11,13) |
Clé InChI |
YYWOQGRPPRDICQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNP(=S)(C)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


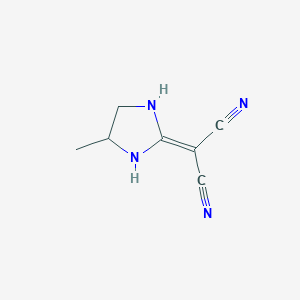
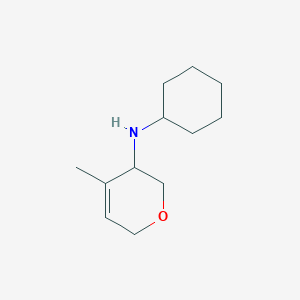

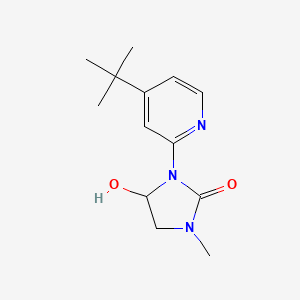

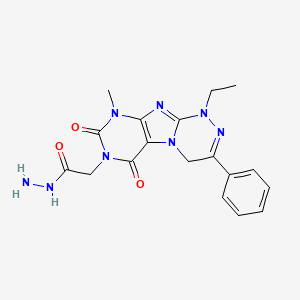
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)

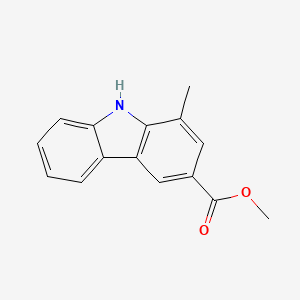
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)
![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)

